N-[(adamantan-2-yl)methyl]aniline
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Overview
Description
N-[(adamantan-2-yl)methyl]aniline is a compound that features an adamantane moiety linked to an aniline group via a methylene bridge. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigid, cage-like structure. This unique structure imparts significant stability and lipophilicity to the compound, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-2-yl)methyl]aniline typically involves the reaction of adamantane derivatives with aniline. One common method is the Leuckart-Wallach reaction, which involves the reductive amination of adamantane-2-carbaldehyde with aniline in the presence of formic acid . Another method involves the Chan-Lam coupling reaction, where adamantane-containing amines are reacted with arylboronic acids under copper (II) acetate catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amino-adamantane derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-[(adamantan-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug design.
Medicine: Investigated for its antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties
Mechanism of Action
The mechanism of action of N-[(adamantan-2-yl)methyl]aniline involves its interaction with various molecular targets. The adamantane moiety enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins or enzymes, modulating their activity. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral protein functions .
Comparison with Similar Compounds
Similar Compounds
Bromantane: Another adamantane derivative with stimulant and adaptogenic properties.
Amantadine: Known for its antiviral and antiparkinsonian effects.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.
Uniqueness
N-[(adamantan-2-yl)methyl]aniline is unique due to its specific structural configuration, which combines the stability of the adamantane moiety with the reactivity of the aniline group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C17H23N |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N-(2-adamantylmethyl)aniline |
InChI |
InChI=1S/C17H23N/c1-2-4-16(5-3-1)18-11-17-14-7-12-6-13(9-14)10-15(17)8-12/h1-5,12-15,17-18H,6-11H2 |
InChI Key |
CTRWYTPTGSEGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNC4=CC=CC=C4 |
Origin of Product |
United States |
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